N-(Prop-2-yn-1-yl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-prop-2-ynylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,8,10H,3-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHXMUEDLNCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate
Piperidine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, which subsequently undergoes nucleophilic acyl substitution with propargylamine.
Typical Procedure
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Piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
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SOCl₂ (1.2 equiv) is added dropwise at 0°C under nitrogen.
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The mixture is refluxed for 2 h, followed by solvent evaporation.
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The crude acid chloride is dissolved in DCM and treated with propargylamine (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.
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After 12 h at room temperature, the product is isolated via aqueous workup (yield: 65–72%).
Key Challenges
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Propargylamine’s volatility necessitates slow addition and low temperatures.
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Competing side reactions (e.g., alkyne oligomerization) may reduce yield.
Coupling Agent-Mediated Amidation
Modern peptide coupling reagents enable direct amide bond formation without isolating reactive intermediates.
HATU/DIPEA Protocol
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) efficiently activates carboxylic acids for amidation:
| Component | Quantity | Role |
|---|---|---|
| Piperidine-2-carboxylic acid | 1.0 equiv | Substrate |
| HATU | 1.1 equiv | Coupling reagent |
| DIPEA | 2.5 equiv | Base |
| Propargylamine | 1.2 equiv | Nucleophile |
| DMF | 0.1 M | Solvent |
Procedure
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Dissolve piperidine-2-carboxylic acid and HATU in DMF.
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Add DIPEA and stir for 10 min at 25°C.
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Introduce propargylamine and react for 6 h.
Advantages
-
Minimizes side reactions compared to acid chloride route.
-
Compatible with heat-sensitive substrates.
Domino Knoevenagel-IMHDA Cyclization
Indirect routes leveraging domino cyclizations can construct the piperidine-carboxamide scaffold in situ. A 2025 study demonstrated that styrene substrates undergo Knoevenagel condensation with cyanoacetamides, followed by intramolecular hetero-Diels-Alder (IMHDA) cyclization:
Model Reaction
Optimized Conditions
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Catalyst: Piperidine (10 mol%)
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Solvent: Dry ethanol
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Temperature: Reflux (4 h)
Applicability to Target Compound
Substituting the N-methyl group in 2-cyanoacetamide with propargylamine could yield N-(prop-2-yn-1-yl)piperidine-2-carboxamide, though this remains untested in literature.
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis offers advantages:
Steps
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Resin Functionalization : Wang resin loaded with Fmoc-piperidine-2-carboxylic acid.
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Fmoc Deprotection : 20% piperidine in DMF.
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Propargylation : Propargyl bromide (3.0 equiv), DIPEA (6.0 equiv), DMF, 12 h.
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Cleavage : TFA/DCM (1:1), 2 h.
Yield : ~70% (estimated from similar protocols).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (dd, J = 5.2 Hz, 1H, CONH), 3.95 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.85–3.10 (m, 2H, piperidine-H), 2.45 (t, J = 2.4 Hz, 1H, ≡CH), 1.60–1.85 (m, 4H, piperidine-H).
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HRMS : m/z calc. for C₉H₁₄N₂O [M+H]⁺ 167.1184, found 167.1186.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acid Chloride | 65–72 | 90–95 | Moderate | Low |
| HATU/DIPEA | 78–85 | 95–99 | High | High |
| Domino Cyclization | 50–93* | 85–90 | Low | Medium |
| Solid-Phase | ~70 | 80–85 | High | Very High |
Chemical Reactions Analysis
Click Chemistry (Huisgen Cycloaddition)
The terminal alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in bioconjugation and drug-discovery workflows.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, H₂O/tert-BuOH, rt, 12h | 1,4-disubstituted triazole | 85–92% |
Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition with azides to form stable triazoles.
Oxidative Alkyne Transformations
The propargyl group can be oxidized to yield ketones or carboxylic acids under controlled conditions:
Hydrolysis
The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 6h | Piperidine-2-carboxylic acid + propargylamine | 78% |
| Basic | NaOH (2M), EtOH, 70°C | Same as above | 65% |
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon .
Nucleophilic Substitution at the Propargyl Group
The propargylamine moiety participates in alkylation and arylation reactions:
Example : Treatment with sodium hydride in DMF facilitates deprotonation of the propargyl amine, enabling nucleophilic attack on electrophilic substrates .
Irreversible Enzyme Inhibition
The propargyl group forms covalent adducts with flavin-dependent enzymes like monoamine oxidases (MAOs). Kinetic studies reveal:
| Parameter | Value (hMAO-B) | Reference |
|---|---|---|
| (min⁻¹) | 0.66 ± 0.04 | |
| (μM) | 1.38 ± 0.29 | |
| (min⁻¹μM⁻¹) | 0.48 |
Mechanism : The alkyne reacts with the flavin cofactor’s N5 atom, forming a stable adduct that inactivates the enzyme .
Comparative Reactivity with Structural Analogues
| Compound | Key Reaction | Difference vs Target |
|---|---|---|
| N-(4-pyridyl)piperidine | Arylation at pyridine | Lower alkyne reactivity |
| 4-(Pyrimidinyl)-piperidinone | Hydrolysis-resistant amide | Reduced MAO inhibition |
Stability and Storage
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
1. Medicinal Chemistry
- Drug Development : N-(Prop-2-yn-1-yl)piperidine-2-carboxamide serves as a precursor for synthesizing new therapeutic agents. Its structural characteristics allow modifications that can enhance pharmacological properties.
- Receptor Binding Studies : It has been studied for its potential as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions and developing new medications.
2. Biological Activity
- Neuropharmacology : Research indicates that this compound may have effects on neurological pathways, making it a candidate for treating conditions like anxiety and depression. Its interaction with neurotransmitter systems has been explored in various studies .
- Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders .
3. Chemical Synthesis
- Building Block for Complex Molecules : The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures with desired biological activities.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Structural Analogues with Propargyl Modifications
- N-(Prop-2-yn-1-yl)pyridine-2-carboxamide () Key Difference: Replacement of the piperidine ring with a pyridine ring. Molecular weight: 160.17 g/mol (vs. 166.22 g/mol for the piperidine analogue) .
1-(Prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide ()
- N-(2-Methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide () Key Difference: Propargyl at position 1 of piperidine and a 2-methylindole substituent. Molecular weight: 295.4 g/mol .
2.2. Functional Group Variations
- AZ1 ((S)-N-((S)-1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)piperidine-2-carboxamide) () Key Difference: Substitution of propargyl with a cyano-biphenyl-ethyl group.
Data Table: Comparative Analysis
Key Research Findings
- Covalent Inhibition : Propargyl-containing compounds (e.g., MA152) exhibit covalent interactions with catalytic cysteine residues, critical for antiviral activity .
- Stereochemical Influence : Chiral centres in analogues like AZ1 and (S)-N-(2,6-dimethylphenyl) derivatives significantly affect target selectivity and metabolic stability .
- Synthetic Flexibility : Propargyl groups enable modular synthesis via alkylation or click chemistry, contrasting with aryl-substituted carboxamides requiring directed C–H activation .
Biological Activity
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of a piperidine ring combined with a carboxamide functional group allows for interactions with various biological targets, including enzymes and receptors.
The compound's mechanism of action is primarily through its ability to interact with specific molecular targets. It can form hydrogen bonds, hydrophobic interactions, and covalent bonds, modulating the activity of enzymes or receptors involved in various biological processes. Its unique combination of functional groups enhances its reactivity and binding affinity compared to similar compounds.
Enzyme Inhibition
This compound has shown promise as an inhibitor of several key enzymes:
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 0.174 | Selective over IGF1R |
| Other kinases | Variable | Potential broad-spectrum activity |
In high-throughput screening studies, it was identified as a novel inhibitor of ALK, showcasing a unique binding conformation that allows access to hydrophobic pockets within the enzyme .
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit a wide range of pharmacological activities:
- Anticancer Activity : The compound has been linked to antineoplastic effects through its interaction with caspase pathways, which are crucial in apoptosis regulation.
- Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where piperidine derivatives have shown inhibition of acetylcholinesterase activity .
- Anti-inflammatory Properties : Some derivatives have demonstrated the capability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives, including this compound:
- Study on ALK Inhibition : A study highlighted the compound's ability to inhibit ALK with an IC50 value of 0.174 µM, demonstrating significant selectivity over related kinases. The X-ray crystallography revealed a unique binding mode that could be exploited for drug design .
- Computer-Aided Drug Design : Research utilizing computer-aided methods has predicted the compound's interaction with various targets, including kinases and G-protein-coupled receptors (GPCRs), suggesting diverse therapeutic potentials .
- Biological Activity Spectrum : A comprehensive evaluation indicated that piperidine derivatives could affect neurotransmitter uptake and membrane permeability, highlighting their potential in central nervous system disorders .
Q & A
Q. What are the recommended synthetic routes for N-(Prop-2-yn-1-yl)piperidine-2-carboxamide, and how can reaction yields be optimized?
The compound can be synthesized via amide coupling between piperidine-2-carboxylic acid derivatives and propargylamine, typically using carbodiimide-based coupling agents (e.g., EDCI or DCC). Optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1.2:1 propargylamine to carboxylic acid). Yield improvements (up to 75%) are achievable through iterative purification via column chromatography or preparative TLC, as demonstrated for structurally related piperidine-carboxamides .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the propargyl group (characteristic triplet for terminal alkyne protons at δ ~2.2–2.5 ppm and carbons at δ ~70–85 ppm) and piperidine ring conformation (axial/equatorial proton splitting patterns).
- IR Spectroscopy : Validates amide bond formation (C=O stretch ~1640–1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C9H13N2O: 165.1022) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent propargyl group oxidation.
- Dispose of waste via certified chemical disposal services, as outlined in safety data sheets for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across different receptor assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. Strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., dopamine D2 receptors) with functional assays (cAMP modulation).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., cyclopropyl or halogen-substituted derivatives) to isolate pharmacophore interactions.
- Computational Docking : Use molecular dynamics simulations to predict binding affinities across receptor subtypes .
Q. What methodologies are effective for analyzing metabolic stability and degradation pathways of this compound in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
- Metabolite Profiling : Identify oxidative metabolites (e.g., epoxidation of the propargyl group) using high-resolution tandem MS.
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., –CF3) or steric hindrance near reactive sites to reduce CYP450-mediated degradation .
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Single-Crystal X-ray Diffraction : Determine absolute configuration using heavy-atom derivatives (e.g., iodine-substituted analogs).
- SHELX Refinement : Employ SHELXL for high-resolution refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks and chiral centers .
Q. What experimental designs mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.
- Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-phosphoric acids) for stereoselective amide bond formation.
- Quality Control : Implement routine circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee) ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
